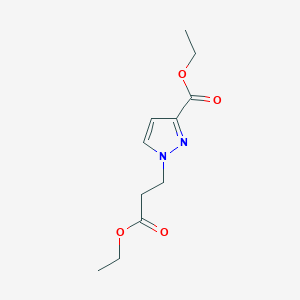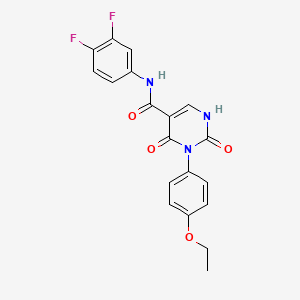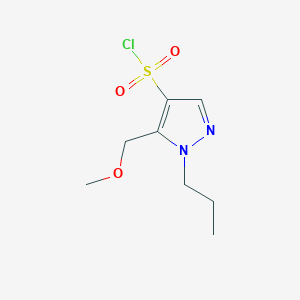![molecular formula C16H17FN6O2 B2716141 2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide CAS No. 1251609-26-3](/img/structure/B2716141.png)
2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrimidines . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is facilitated by the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidines is confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses . The angular structure of norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones was confirmed by single-crystal X-ray crystallography .
Chemical Reactions Analysis
Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound were reported as follows: Yellow solid; (80 % yield), mp 328–330 °C; IR (KBr): 3,375, 3,100 (2NH), 1,701 (C=O); 1H NMR (DMSO-d6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable); 13C NMR (DMSO-d6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .
Aplicaciones Científicas De Investigación
Anti-Asthma Agents
Compounds with the triazolopyrimidine scaffold, similar to the one mentioned, have been investigated for their potential as anti-asthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to inhibit mediator release, a critical factor in asthma pathogenesis, indicating their potential use in developing anti-asthma medications (Medwid et al., 1990).
Antimycobacterial Agents
Fluorinated triazolopyrimidine derivatives have been synthesized and tested for antimycobacterial activity, with some showing potent inhibitory effects against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis (Abdel-Rahman et al., 2009).
Anticancer Agents
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines have been detailed, highlighting their mechanism of tubulin inhibition and potential as anticancer agents. This unique mode of action differentiates them from other tubulin-targeting drugs and underscores their significance in cancer therapy research (Zhang et al., 2007).
Radioligands for PET Imaging
Certain triazolopyrimidineacetamides have been developed as selective ligands for the translocator protein (18 kDa), with derivatives like DPA-714 designed for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), illustrating the compound's application in neuroimaging and the study of brain disorders (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Derivatives of triazolopyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into their potential therapeutic applications. Research in this area demonstrates the versatility of these compounds in addressing various health challenges (Abu-Melha, 2013).
Mecanismo De Acción
Target of Action
Triazole compounds, which include the “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of triazole compounds is typically through their interaction with these targets, leading to changes in the biological system . The specific interactions and changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected by “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely depending on their specific structures . These properties would influence the bioavailability of “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”.
Result of Action
The molecular and cellular effects of “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide” would be a result of its interaction with its targets and the changes in the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazole compounds . These factors could include pH, temperature, presence of other molecules, and more.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-10(2)18-14(24)9-23-16(25)22-8-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZQXMLIRJBDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

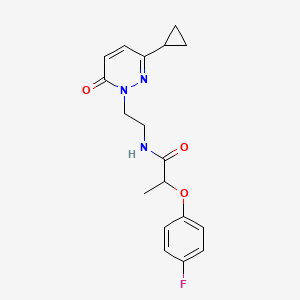
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
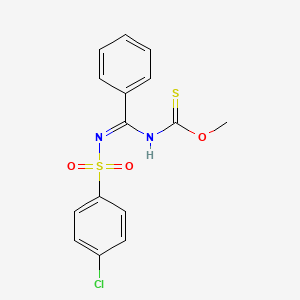
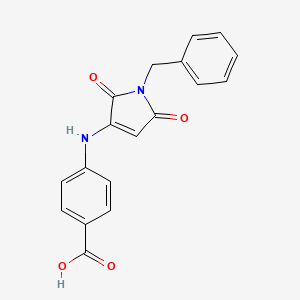

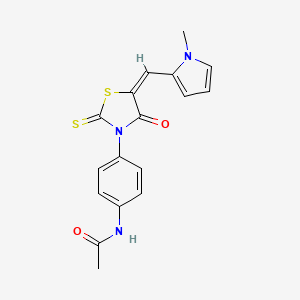
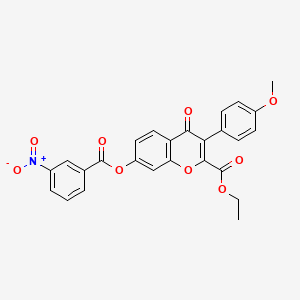
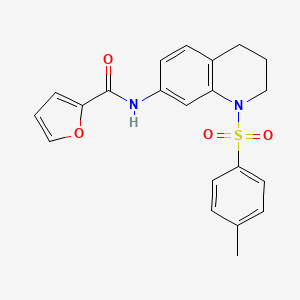
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

